molecular formula C11H14O4 B574036 2-Ethoxy-3,4-dimethoxybenzaldehyde CAS No. 189831-71-8

2-Ethoxy-3,4-dimethoxybenzaldehyde

Cat. No. B574036
CAS RN: 189831-71-8
M. Wt: 210.229
InChI Key: WCJDXLZWAYDUFA-UHFFFAOYSA-N
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Description

“2-Ethoxy-3,4-dimethoxybenzaldehyde” is a chemical compound. It’s closely related to “3,4-Dimethoxyphenethylamine” which is a chemical compound of the phenethylamine class . It’s an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .


Synthesis Analysis

The synthesis of similar compounds involves multi-step sequences. For instance, one of the earliest syntheses of “3,4-Dimethoxyphenethylamine” was made in a multi-step sequence starting from vanillin . A similar sequence was subsequently reported by Buck and Perkin .


Molecular Structure Analysis

The molecular structure of “3,4-Dimethoxybenzaldehyde”, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of “3,4-Dimethoxybenzaldehyde” is 166.1739 .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For instance, “3,4-Dimethoxyphenethylamine” undergoes reactions at the benzylic position involving free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dimethoxybenzaldehyde”, a related compound, indicate that it is harmful if swallowed and causes skin irritation .

Scientific Research Applications

  • Thermophysical Properties : A study conducted by Temprado, Roux, and Chickos (2008) investigated the thermophysical properties of several solid aldehydes, including 3,4-dimethoxybenzaldehyde, using differential scanning calorimetry. This research provides valuable data on temperatures, enthalpies, entropies of fusion, and heat capacities of these compounds as a function of temperature (Temprado, Roux, & Chickos, 2008).

  • Reductive Alkylation : Azzena et al. (1990) explored the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal, demonstrating a new synthesis pathway for 4-alkyl-3,5-dimethoxybenzaldehydes and 2,5-dialkyl-1,3-dimethoxybenzenes. This method could be significant in organic synthesis and pharmaceutical development (Azzena et al., 1990).

  • Crystal Structures : Gomes et al. (2018) reported on the crystal structures of four methoxybenzaldehyde oxime derivatives, including 2,3-dimethoxybenzaldehyde oxime. This study offers insights into different conformations and hydrogen-bonding patterns, which are crucial for understanding the chemical and physical properties of these compounds (Gomes et al., 2018).

  • Optical Studies of Metal Complexes : Mekkey, Mal, and Kadhim (2020) synthesized and conducted optical studies on 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes. Their findings on optical absorption spectra and energy gaps contribute to the understanding of optical properties in these compounds (Mekkey, Mal, & Kadhim, 2020).

  • Metabolism Studies : Müller-Enoch et al. (1974) investigated the metabolism of 3,4-dimethoxybenzaldehyde in the perfused rat liver, providing valuable insights into the biological processing of this compound (Müller-Enoch et al., 1974).

  • Molecular Modeling : Jenita, Mohandass, and Rajendiran (2013) conducted molecular modeling studies on hydroxybenzaldehydes, including 3,4-dimethoxybenzaldehyde. Their research focused on the inclusion complexation with native and modified cyclodextrins, which is significant for understanding molecular interactions and potential applications in drug delivery (Jenita, Mohandass, & Rajendiran, 2013).

Mechanism of Action

The mechanism of action for similar compounds involves various enzymatic and non-enzymatic steps. For instance, in the presence of H2O2, the enzyme “Lignin peroxidase (LiP)” can easily decompose lignin and analogue compounds under mild conditions . In this reaction mechanism, LiP catalyzes the C–C cleavage of a propenyl side chain, being able to produce veratraldehyde (VAD) from 1- (3′,4′-dimethoxyphenyl) propene (DMPP) .

Safety and Hazards

The safety data sheet for “3,4-Dimethoxybenzaldehyde” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-ethoxy-3,4-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-4-15-10-8(7-12)5-6-9(13-2)11(10)14-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJDXLZWAYDUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1OC)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70667265
Record name 2-Ethoxy-3,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189831-71-8
Record name 2-Ethoxy-3,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70667265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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